molecular formula C9H16N2O2 B1522563 tert-butyl N-[(1R)-1-cyanopropyl]carbamate CAS No. 1604264-78-9

tert-butyl N-[(1R)-1-cyanopropyl]carbamate

Cat. No.: B1522563
CAS No.: 1604264-78-9
M. Wt: 184.24 g/mol
InChI Key: DJRSLDLTFGBKDH-SSDOTTSWSA-N
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Description

tert-Butyl N-[(1R)-1-cyanopropyl]carbamate is a chiral, Boc-protected amino nitrile that serves as a versatile and high-value building block in organic and medicinal chemistry synthesis . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amines due to its stability under a range of conditions and its susceptibility to mild acid deprotection . The carbamate functional group can be formed through various efficient methods, including three-component coupling of amines with carbon dioxide . The molecule also contains a reactive nitrile group (-CN), which can be further functionalized into other valuable motifs, such as amines, via reduction or converted into tetrazoles, making it a critical intermediate for constructing complex molecules . This specific (R)-enantiomer is of particular importance in the synthesis of chiral compounds where stereochemistry is critical for biological activity, such as in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Compounds with similar structures, featuring both Boc-protected amines and nitrile groups, are frequently employed in peptide synthesis and appear in patent literature related to the development of heterocyclic modulators for various therapeutic targets . As a key chiral synthon, it enables researchers to explore structure-activity relationships and develop novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-cyanopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRSLDLTFGBKDH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-[(1R)-1-cyanopropyl]carbamate generally involves the formation of a carbamate linkage on a chiral cyanopropyl amine precursor. A common approach is the reaction of tert-butyl carbamate with a suitable cyanopropyl derivative under mild conditions to preserve stereochemical integrity.

Representative Preparation Method

  • Starting Materials : (R)-1-aminopropyl derivatives or their protected forms.
  • Key Reaction : Carbamate formation via reaction with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl carbamate in the presence of bases such as triethylamine.
  • Solvents : Anhydrous dichloromethane (DCM) or chloroform.
  • Conditions : Room temperature to mild heating (0–25°C) to minimize side reactions and racemization.
  • Purification : Silica gel column chromatography using hexane/ethyl acetate mixtures.

This method yields the target carbamate with high stereochemical purity and yield when reaction times are optimized (e.g., 18 hours preferred over shorter durations).

Alternative Synthetic Routes

  • Carbonylimidazolide Method : Utilizes carbonylimidazolide intermediates in aqueous media with nucleophiles, providing a general and efficient carbamate synthesis without requiring an inert atmosphere.

  • Use of Si(OMe)₄ and DBU : A novel approach involves using silicon tetramethoxide as a regenerable reagent and DBU as a CO₂ capture agent and catalyst, enabling direct conversion of low-concentration CO₂ into carbamates, potentially applicable for large-scale industrial synthesis.

Industrial Production Considerations

Industrial synthesis generally scales up the laboratory methods, focusing on:

The synthesis routes involving tert-butyl carbamate and cyanopropyl intermediates are favored industrially due to their straightforwardness and scalability.

Stereochemical Resolution Techniques

Maintaining the (R)-configuration is critical. Techniques include:

  • Chiral Chromatography : Separation of enantiomers by chiral HPLC, though this can be costly and time-consuming.
  • Stereochemical Resolution with Chiral Amines : Using chiral amines such as (R)-phenethylamine to form diastereomeric salts that can be separated by crystallization, avoiding chromatography.
  • Diastereomeric Salt Formation : For example, resolution using di-benzoyl tartaric acid in diisopropyl ether has been reported, though care must be taken due to solvent hazards.

Summary of Preparation Methods with Comparative Data

Method Key Reagents/Conditions Advantages Limitations
Boc Protection of Aminopropyl tert-butyl carbamate, Boc₂O, TEA, DCM, RT High stereochemical purity, mild conditions Requires careful control of temperature and time
Carbonylimidazolide Approach Carbonylimidazolide intermediates, aqueous media No inert atmosphere needed, efficient May require specialized reagents
Si(OMe)₄ + DBU Catalysis Silicon tetramethoxide, DBU, CO₂ capture Regenerable reagents, green chemistry Industrial scale optimization needed
Chiral Resolution (HPLC) Chiral stationary phases High enantiomeric purity Expensive, time-consuming
Chiral Resolution (Diastereomers) Chiral amines or acids, crystallization solvents Avoids chromatography Solvent hazards, requires optimization

Research Findings and Optimization Insights

  • Reaction Time and Temperature : Prolonged reaction times (up to 18 hours) and controlled temperatures (0–25°C) improve yields and reduce side reactions such as racemization and decomposition.
  • Purification : Silica gel chromatography remains the standard for isolating pure product; however, industrial processes favor crystallization-based resolutions to reduce costs.
  • Safety Notes : Solvents like diisopropyl ether used in diastereomeric salt formation can form explosive peroxides; proper handling and storage are essential.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R)-1-cyanopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
tert-butyl N-[(1R)-1-cyanopropyl]carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of carbamate derivatives, which are essential in various chemical reactions, including the formation of ureas and substituted compounds.

Protecting Group in Peptide Synthesis:
The compound is utilized as a protecting group for amino acids, particularly L-alanine. The tert-butyl group acts as a temporary protective moiety that can be easily removed under mild acidic conditions, allowing selective modifications of other functional groups. This protection-deprotection strategy is crucial for synthesizing peptides and peptidomimetics.

Application Description
Organic SynthesisIntermediate for complex organic molecules
Peptide SynthesisProtecting group for amino acids
Carbamate DerivativesFormation of ureas and substituted compounds

Pharmacological Research:
Research indicates that this compound may exhibit immunosuppressive properties, making it a candidate for further investigation in drug development. Its interactions with enzymes and receptors suggest potential pharmacological effects that warrant detailed studies .

Mechanism of Action:
The compound modifies proteins and enzymes by forming carbamate linkages, which can significantly alter the activity and function of these target molecules. This mechanism is crucial for understanding its biological effects and therapeutic potential.

Medicinal Chemistry

Drug Development:
The compound has been explored for its potential use in drug development. Its structure allows it to interact with various biological targets, which can lead to significant pharmacological effects. Ongoing studies aim to elucidate its specific mechanisms and therapeutic applications .

Case Studies:
Recent investigations have highlighted its role in developing new therapeutic agents targeting specific diseases. For instance, research into cannabinoid receptor antagonists has shown that similar compounds can significantly affect weight loss and metabolic disorders, suggesting that this compound may have analogous applications .

Industrial Applications

Polymer Production:
In industrial settings, this compound is utilized in the production of polymers and coatings. Its chemical properties make it suitable for enhancing the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-cyanopropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action depend on the specific application and target .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Functional Groups Notable Structural Features
tert-Butyl N-[(1R)-1-cyanopropyl]carbamate Not provided C₉H₁₆N₂O₂ Boc, -CN Chiral (R)-cyanopropyl chain
tert-Butyl (1-cyanocyclopropyl)carbamate 507264-68-8 C₉H₁₄N₂O₂ Boc, -CN, cyclopropane Strained cyclopropane ring
tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate 66399-06-2 C₁₅H₂₀N₂O₂ Boc, -CN, phenyl Aromatic phenyl substituent
tert-Butyl {(1R,2S)-1-[(Cyclopropylsulfonyl)...}* Not provided C₁₅H₂₃N₃O₅S Boc, -CN, sulfonyl, vinyl, cyclopropane Multi-substituted bicyclic system
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}... 1932203-04-7 C₁₄H₂₁NO₃ Boc, formyl, bicyclo[2.2.2]octane Rigid bicyclic framework

*Full name abbreviated for space; see Section 2.1(a) for details.

Research Findings and Inferred Reactivity

  • Deprotection Kinetics : The Boc group in all analogs is acid-labile, but steric and electronic factors modulate deprotection rates. For example, the phenyl group in 66399-06-2 may slow acidolysis due to steric shielding, whereas the sulfonyl group in could accelerate it via electron withdrawal .
  • Stereochemical Influence: The (R)-configuration in the target compound may favor specific enantioselective transformations, unlike non-chiral analogs like 507264-68-8 .
  • Applications : Compounds with rigid frameworks (e.g., bicyclo[2.2.2]octane) are valuable in designing conformationally restricted drug analogs, while vinyl or formyl groups enable post-synthetic modifications .

Biological Activity

Tert-butyl N-[(1R)-1-cyanopropyl]carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula

  • Molecular Formula : C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight : 196.25 g/mol

Structural Characteristics

This compound features a tert-butyl group, a carbamate functional group, and a cyanopropyl substituent. The presence of these groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, derivatives of carbamate compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMechanism of Action
This compoundMRSA, VREDisruption of bacterial membrane potential
Arylurea derivativesGram-positive bacteriaMembrane depolarization

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially altering their activity and providing therapeutic benefits in conditions such as cancer or metabolic disorders.

Case Study: Inhibition of Enzyme Activity

A study focused on enzyme inhibitors revealed that similar carbamate compounds can modulate enzyme activity by competitive inhibition. This was particularly noted in the context of diacylglycerol acyltransferase (DGAT2), which is implicated in lipid metabolism .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with structural similarities to this compound may exhibit neuroprotective effects. This could be linked to their ability to modulate signaling pathways associated with neurodegenerative diseases.

Research Findings

In vitro studies have demonstrated that certain carbamate derivatives can protect neuronal cells from oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease .

Pharmacodynamics

The pharmacodynamic properties of this compound are largely attributed to its interaction with cellular targets. The compound may influence:

  • Signal Transduction Pathways : Modulating pathways that regulate cell survival and apoptosis.
  • Membrane Integrity : Affecting the permeability and integrity of bacterial membranes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : High gastrointestinal absorption potential.
  • Distribution : Ability to cross the blood-brain barrier (BBB).
  • Metabolism : Involvement of cytochrome P450 enzymes in metabolic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[(1R)-1-cyanopropyl]carbamate, and how can enantiomeric purity be maintained?

  • Methodology : The compound is synthesized via Boc-protection of the corresponding amine intermediate. Key steps include coupling tert-butyl carbamate with (1R)-1-cyanopropylamine under conditions favoring retention of stereochemistry (e.g., using DCC/DMAP in anhydrous DCM). Enantiomeric purity is monitored via chiral HPLC or polarimetry .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts. Recrystallization from toluene/hexane enhances purity (>97%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H) and cyanopropyl moiety (δ ~2.5 ppm for CH2_2) .
  • IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1680 cm1^{-1} (C=O) confirm carbamate functionality .
    • Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves stereochemistry and bond angles .

Q. What safety protocols are recommended for handling this compound?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Although classified as non-hazardous in SDSs, avoid inhalation/contact due to limited toxicological data .
  • Storage : Stable at RT in airtight containers; protect from moisture to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electrophilic carbonyl carbon. Solvent effects (e.g., DCM) are simulated using the Polarizable Continuum Model (PCM).
  • Outcome : Predict regioselectivity in reactions with amines or Grignard reagents, validated via kinetic studies .

Q. What strategies address challenges in enantioselective synthesis of the (1R)-configured cyanopropyl group?

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s salen-Co complexes) for cyanide addition to prochiral ketones.
  • Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

  • Acidic Hydrolysis : The Boc group is cleaved with TFA or HCl/dioxane, yielding the amine. Kinetic studies (monitored by TLC/LC-MS) show faster deprotection in strong acids (pH < 2) .
  • Basic Conditions : Stable in mild bases (pH 8–10) but degrades in strong bases (e.g., NaOH/MeOH) via ester hydrolysis .

Q. What in vitro assays evaluate the biological activity of this compound?

  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity.
  • Enzyme Inhibition : Fluorescence-based assays test inhibition of proteases or kinases (e.g., trypsin, EGFR kinase) .

Q. How can structural analogs of this compound be designed to enhance metabolic stability?

  • Modifications :

  • Replace the cyanopropyl group with fluorinated analogs to reduce CYP450-mediated oxidation.
  • Introduce bulky substituents (e.g., bicyclic amines) to sterically shield the carbamate .
    • Validation : Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic half-life improvements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(1R)-1-cyanopropyl]carbamate
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tert-butyl N-[(1R)-1-cyanopropyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.